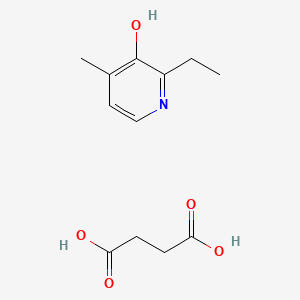

Butanedioic acid;2-ethyl-4-methylpyridin-3-ol

Beschreibung

Eigenschaften

CAS-Nummer |

849023-17-2 |

|---|---|

Molekularformel |

C12H17NO5 |

Molekulargewicht |

255.27 g/mol |

IUPAC-Name |

butanedioic acid;2-ethyl-4-methylpyridin-3-ol |

InChI |

InChI=1S/C8H11NO.C4H6O4/c1-3-7-8(10)6(2)4-5-9-7;5-3(6)1-2-4(7)8/h4-5,10H,3H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |

InChI-Schlüssel |

OXJNVBNZUMCBAO-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NC=CC(=C1O)C.C(CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Butanedioic acid;2-ethyl-4-methylpyridin-3-ol involves several steps. One common method includes the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically involves the use of 5-bromo-2-methylpyridin-3-amine and arylboronic acids . The reaction conditions often require a palladium catalyst, a base, and a suitable solvent to achieve moderate to good yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Butanedioic acid;2-ethyl-4-methylpyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in aromatic nucleophilic substitution reactions due to the presence of the pyridin-3-ol moiety .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired product. For example, the use of pentafluoropyridine or pentachloropyridine can lead to different substitution products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with pentafluoropyridine can yield polyfluorinated aryl pyridyl ethers .

Wissenschaftliche Forschungsanwendungen

Butanedioic acid;2-ethyl-4-methylpyridin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing novel pyridine derivatives . In biology and medicine, it is known for its neuroprotective and antioxidant properties, making it useful in treating conditions involving oxidative stress and neuronal damage .

Wirkmechanismus

The mechanism of action of Butanedioic acid;2-ethyl-4-methylpyridin-3-ol involves its antioxidant properties. It counteracts oxidative stress and free radical damage, which are detrimental to cells and tissues, particularly in the brain . It also acts as an inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5), which may be a target for treating metabolic disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Butanedioic acid;2-ethyl-4-methylpyridin-3-ol include other pyridine derivatives and compounds with strong antioxidant properties. Examples include 4-amino-2-ethyl-6-methyl-3-pyridinol and 2-cyano-3-(2-ethyl-6-methyl-phenylamino)-acrylic acid ethyl ester .

Uniqueness: What sets Butanedioic acid;2-ethyl-4-methylpyridin-3-ol apart is its combination of neuroprotective, antioxidant, and metabolic regulatory properties. Its structural similarity to vitamin B6 also contributes to its unique biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.